

## Comparative pharmacokinetic analysis of Bilr 355 with and without Ritonavir.

Author: BenchChem Technical Support Team. Date: December 2025



# Comparative Pharmacokinetic Analysis of Bilr 355 With and Without Ritonavir

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profile of the non-nucleoside reverse transcriptase inhibitor (NNRTI) **Bilr 355**, detailing the significant impact of co-administration with the pharmacokinetic enhancer, Ritonavir.

This guide provides a detailed comparison of the pharmacokinetic parameters of **Bilr 355** when administered alone versus in combination with Ritonavir. The inclusion of experimental data, detailed methodologies, and a visualization of the metabolic pathways aims to offer a thorough understanding of this crucial drug-drug interaction.

## **Executive Summary**

**Bilr 355**, a second-generation NNRTI, exhibits a pharmacokinetic profile characterized by rapid absorption and elimination when administered alone.[1] However, its systemic exposure is significantly enhanced when co-administered with a low dose of Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This boosting effect is critical for achieving therapeutic concentrations of **Bilr 355**. The co-administration not only increases the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) but also prolongs the half-life (t1/2) of **Bilr 355**.[4] Interestingly, this combination also leads to a



"metabolic switching" phenomenon, where the primary metabolic pathway of **Bilr 355** is altered due to the inhibition of CYP3A4.[5]

## **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **Bilr 355** from single and multiple-dose studies in healthy volunteers, comparing administration with and without Ritonavir.

Table 1: Single Dose Pharmacokinetics of **Bilr 355** (Oral Solution)

Parameter	Bilr 355 Alone (12.5 mg - 100 mg)	Bilr 355 (5 mg - 87.5 mg) + Ritonavir (100 mg)	Fold Increase with Ritonavir
Cmax (ng/mL)	Variable and dose- dependent	Variable and dose- dependent	2- to 5-fold[4]
AUC0-∞ (ng·h/mL)	36.3 (at 5 mg) to 1,308.4 (at 100 mg)[6]	Significantly Increased	15- to 30-fold[4]
t1/2 (h)	2 to 4[6]	10 to 16	3- to 5-fold[4]
Tmax (h)	0.5 to 1[6]	1.5 to 5	Delayed
CL/F (L/h)	79.2 to 246[6]	5.88 to 8.47[6]	Significantly Decreased

Table 2: Multiple Dose Pharmacokinetics of Bilr 355 with Ritonavir

Regimen	Cmax,ss (ng/mL)	AUC0-τ,ss (h·ng/mL)	Cmin,ss (ng/mL)	t1/2,ss (h)	Tmax,ss (h)
BILR 355/r (150/100 mg BID)	1,500[2]	12,500[2]	570[2]	16 to 20[2]	1.3 to 5[2]

## **Experimental Protocols**



The data presented in this guide is derived from single-center, double-blinded, placebo-controlled, parallel dose-escalation studies conducted in healthy male volunteers.[6]

#### Study Design:

- BILR 355 Alone: Healthy volunteers received single ascending oral doses of Bilr 355.[6]
- **BILR 355** with Ritonavir: Healthy volunteers received single ascending oral doses of **Bilr 355** co-administered with 100 mg of Ritonavir.[6] In some studies, subjects received 100 mg of Ritonavir 10 hours prior to and concurrently with the **Bilr 355** dose.
- Multiple Dose Studies: Healthy male volunteers were administered Bilr 355 once or twice daily co-administered with 100 mg of Ritonavir.[2]

### Dosing and Administration:

- Bilr 355 was administered as an oral solution in polyethylene glycol or as tablets.[2]
- Ritonavir was administered as a 100 mg dose.[2][6]

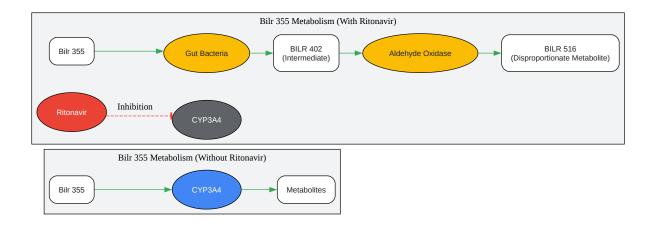
#### Pharmacokinetic Sampling and Analysis:

- Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Bilr 355.
- Plasma concentrations of Bilr 355 were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
- Pharmacokinetic parameters were calculated using non-compartmental analysis.

## **Mandatory Visualization: Metabolic Pathways**

The co-administration of Ritonavir with **Bilr 355** results in a significant alteration of the metabolic pathway of **Bilr 355**. This "metabolic switching" is a critical aspect of their interaction.





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Caption: Metabolic pathways of Bilr 355 with and without Ritonavir.

Mechanism of Interaction and Metabolic Switching:

When administered alone, **Bilr 355** is primarily metabolized by the CYP3A4 enzyme.[7] Ritonavir is a potent inhibitor of CYP3A4.[2][3] By blocking this primary metabolic route, Ritonavir significantly increases the systemic exposure of **Bilr 355**.

This inhibition of CYP3A4 leads to a "metabolic switching" event.[5] The metabolism of **Bilr 355** is redirected through an alternative pathway involving gut bacteria, which reduce **Bilr 355** to an intermediate metabolite, BILR 402.[8] This intermediate is then oxidized by aldehyde oxidase to form BILR 516, a disproportionate human metabolite that is not detected when **Bilr 355** is administered alone.[5][8]



This guide provides a consolidated overview of the comparative pharmacokinetics of **Bilr 355**, highlighting the critical role of Ritonavir in enhancing its therapeutic potential. The provided data and visualizations are intended to support further research and development in the field of antiretroviral therapy.

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- To cite this document: BenchChem. [Comparative pharmacokinetic analysis of Bilr 355 with and without Ritonavir.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667070#comparative-pharmacokinetic-analysis-of-bilr-355-with-and-without-ritonavir]

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